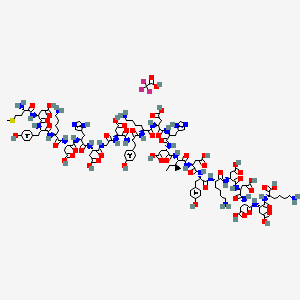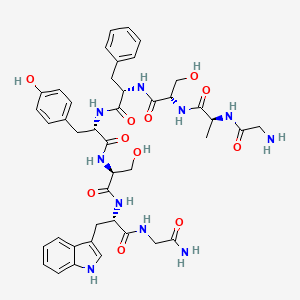
3X Flag Peptide Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3X FLAG peptide TFA is a synthetic peptide with a 3-time repeated DYKXXD motif.
Wissenschaftliche Forschungsanwendungen
Removal of Trifluoroacetate for IR Spectroscopy : Trifluoroacetate is a common impurity in commercially synthesized peptides. It can interfere with infrared (IR) absorption spectroscopy for peptide structure determination due to its strong IR absorption band. A study found that hydrochloric acid (HCl) concentrations between 2 and 10 mM are adequate to remove TFA impurities without altering the peptide's secondary structure, crucial for accurate peptide analysis (Andrushchenko, Vogel, & Prenner, 2007).
Synthesis of Cystine-Peptides : Thallium(III) trifluoroacetate has been used to cleave various S-protecting groups of cysteine in trifluoroacetic acid, forming cystine. This method was effectively applied to synthesize model peptides like oxytocin and human calcitonin gene-related peptide (Fujii et al., 1987).
Peptide Stability and Modification : The use of trifluoroacetic acid (TFA) in peptide synthesis, especially in solid-phase peptide synthesis (SPPS), was found to potentially modify certain N-alkylated peptide structures. This modification occurs under standard TFA SPPS cleavage/deprotection conditions and can lead to peptide fragmentation (Urban et al., 2009).
Chromatographic Performance : TFA is often used to enhance reversed-phase chromatographic performance of peptides. However, it can suppress signals in mass spectrometry. The study of supercharging agents showed that they can mitigate this suppression and improve the chromatographic separation and detection limits of peptides and proteins (Nshanian et al., 2017).
Peptide Nanotube Formation : The trifluoroacetate salt of specific peptides can self-assemble in water into long, hollow nanotubes. These structures are stabilized by the net positive charge of the peptides, leading to a significant aspect of research in nanotechnology and molecular self-assembly (Cenker, Bucak, & Olsson, 2011).
Impact on Protein-Peptide Complexes : TFA, as a byproduct of solid-phase peptide synthesis, can affect the stability of peptides in protein-peptide complexes. This destabilizing effect is crucial in the high-resolution structure determination for these complexes, as observed in studies involving Fourier transform infrared spectroscopy (Pastrana-Ríos, del Valle Sosa, & Santiago, 2015).
Effect on Cell Proliferation : A study found that TFA, often present in peptides purified by HPLC, inhibits the proliferation of osteoblasts and chondrocytes. This discovery is significant for understanding the biological effects of peptides and their potential therapeutic applications (Cornish et al., 1999).
Eigenschaften
Produktname |
3X Flag Peptide Trifluoroacetate |
|---|---|
Molekularformel |
C₁₂₂H₁₇₀F₃N₃₁O₅₁S |
Molekulargewicht |
2975.84 |
Sequenz |
One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




